Albumin herborn - 149786-91-4

Albumin herborn

Catalog Number: EVT-1462555
CAS Number: 149786-91-4
Molecular Formula: C143H231N41O53S3
Molecular Weight: 3468.835
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Albumin Herborn is typically sourced from human plasma, collected and processed to ensure purity and efficacy. The production involves careful screening and testing to eliminate any pathogens or contaminants, ensuring that the final product is safe for therapeutic use.

Classification

Albumin Herborn can be classified based on its origin (human-derived) and its functional properties in clinical applications. It serves as a therapeutic agent in various medical conditions, particularly those requiring volume expansion or protein supplementation.

Synthesis Analysis

Methods

The synthesis of Albumin Herborn involves several methods, primarily focusing on purification from human plasma. Common techniques include:

  • Fractionation: This process separates albumin from other plasma proteins using methods such as ammonium sulfate precipitation or chromatography.
  • Ultrafiltration: This technique concentrates albumin by filtering out smaller molecules while retaining larger albumin molecules.
  • Affinity Chromatography: Specific ligands are used to selectively bind albumin, allowing for its separation from other proteins.

Technical Details

The purification process typically requires multiple steps to achieve high purity levels, often exceeding 95%. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure that the final product meets stringent quality standards.

Molecular Structure Analysis

Structure

Albumin Herborn has a complex molecular structure characterized by three homologous alpha-helical domains (I, II, and III), each containing subdomains that facilitate its binding capabilities. The protein consists of approximately 585 amino acids and has a molecular weight of about 66.5 kDa.

Data

The structural integrity of Albumin Herborn allows it to maintain solubility in physiological conditions while providing multiple binding sites for various ligands. Its unique structure contributes to its ability to transport diverse molecules throughout the circulatory system.

Chemical Reactions Analysis

Reactions

Albumin Herborn participates in various biochemical reactions within the body. Key reactions include:

  • Binding Reactions: Albumin binds to fatty acids, hormones, and drugs through non-covalent interactions.
  • Conjugation Reactions: It can undergo modifications such as glycosylation or acetylation, which can affect its function and stability.

Technical Details

The binding affinity of Albumin Herborn for different ligands can vary significantly based on environmental factors such as pH and ionic strength. These interactions are crucial for its role in drug delivery systems and metabolic processes.

Mechanism of Action

Process

Albumin Herborn functions primarily through its ability to bind and transport various substances in the bloodstream. Its mechanism involves:

  1. Transport: By binding to hydrophobic compounds, it facilitates their solubilization and transport within the aqueous environment of the blood.
  2. Regulation: It helps regulate osmotic pressure in blood vessels, preventing edema by maintaining fluid balance.

Data

Studies have shown that alterations in albumin levels can significantly impact drug pharmacokinetics and dynamics due to its role as a carrier protein.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water, making it effective for intravenous administration.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels or temperatures.

Chemical Properties

  • pH Sensitivity: The isoelectric point of Albumin Herborn is around 4.7, influencing its solubility and interaction with other molecules.
  • Binding Capacity: Exhibits high binding capacity for a variety of endogenous compounds due to its unique structural features.
Applications

Scientific Uses

Albumin Herborn has numerous applications in clinical settings:

  • Volume Expansion: Used as a plasma substitute in patients with low blood volume due to trauma or surgery.
  • Drug Delivery: Serves as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability.
  • Diagnostic Tool: Employed in various laboratory assays for quantifying serum proteins or assessing liver function.
Biochemical Role of HSA in Plasma Homeostasis

Oncotic Pressure Regulation

HSA maintains intravascular colloid osmotic pressure (COP) at ~28 mm Hg, contributing 75% of total COP due to its high plasma concentration and Gibbs-Donnan effect, which amplifies its osmotic activity by 50% [2] [6]. This function prevents edema by counterbalancing capillary hydrostatic pressure:

COP = (HP_{cap} - HP_{int}) - \sigma(\pi_{cap} - \pi_{int})  

Where HP = hydrostatic pressure, π = oncotic pressure, and σ = reflection coefficient [2]. Hypoalbuminemia (<3.5 g/dL) reduces COP, causing fluid shifts into interstitial spaces—a key factor in edema pathogenesis [6].

Multiligand Transport Capabilities

HSA’s structure features seven fatty acid (FA)-binding sites and three primary drug-binding pockets:

  • Sudlow site I (subdomain IIA): Binds warfarin, phenylbutazone
  • Sudlow site II (subdomain IIIA): Binds ibuprofen, diazepam
  • Site 3 (subdomain IB): Binds bilirubin/hemin [9]

Its net charge of −15 at physiological pH enables electrostatic and hydrophobic interactions with endogenous ligands (bilirubin, FAs, thyroxine) and drugs (warfarin, methotrexate) [3] [5]. By reducing free drug concentrations, HSA modulates pharmacokinetics—e.g., hypoalbuminemia (<2.5 g/dL) increases free drug fractions, risking toxicity [2].

Antioxidant and Enzymatic Functions

Cys34’s free thiol group scavenges reactive oxygen species (ROS), accounting for >50% of plasma antioxidant capacity [9]. HSA also exhibits esterase-like activity at Tyr150 (site 1) and Tyr411 (site 2), hydrolyzing compounds like nitrophenyl acetate and organophosphates [9].

Genetic Diversity in HSA: Overview of Natural Variants

Classification and Prevalence

HSA variants arise from missense mutations (95%), with 71 distinct variants characterized at the protein/gene level [3]. They are categorized as:

  • Proalbumins: Mutations near propeptide cleavage sites (e.g., albumin Lille: Arg23His) causing secretion of immature forms [7]
  • Bisalbumins: Heterozygous variants with altered electrophoretic mobility (e.g., albumin Herborn: Lys→Glu at 240)
  • Congenital Analbuminemia: Homozygous loss-of-function mutations [3]

Table 1: Classification of Clinically Relevant HSA Variants

Variant TypeMolecular DefectExampleFunctional Impact
ProalbuminImpaired propeptide cleavageLille (R23H)Secreted with propeptide; altered metabolism
BisalbuminMissense substitutionHerborn (K240E)Altered ligand binding; normal half-life
Dysalbuminemic HyperthyroxinemiaEnhanced hormone bindingFDH-1 (R242H)Spurious hyperthyroxinemia in assays
AnalbuminemiaPremature stop codonsVarious exonic deletionsNear-absent HSA; mild clinical phenotype

Functional Heterogeneity

Variants exhibit location-dependent functional perturbations:

  • FDH variants (e.g., Arg242His): Localized in subdomain IIA, increase thyroxine affinity 10–80-fold, causing artifactual hyperthyroxinemia [3] [8]
  • FA-binding variants: Albumin Catania (Gln580LysfsX4) shows impaired FA transport [7]
  • Thermal instability: Albumin Tagliacozzo (Lys337Asn) exhibits reduced denaturation temperature [3]

Hypermutable sites occur at codons 107, 110, 298, 342, and 541 due to CpG dinucleotides or repetitive sequences [7].

Significance of Albumin Herborn (K240E) in Molecular Pharmacology

Structural Context of the K240E Mutation

Albumin Herborn results from a Lys240→Glu substitution in subdomain IIIA (c.790A>G), first identified in European populations [3] [10]. This mutation replaces a basic lysine with an acidic glutamic acid, altering local charge distribution near Sudlow site II—a region critical for ibuprofen and ketoprofen binding [4] [9]. Molecular modeling reveals that Glu240 may form salt bridges with adjacent residues, potentially rigidifying subdomain IIIA [4].

Ligand-Binding Studies

A 2019 study compared recombinant Herborn HSA with wild-type and Milano Slow (D375H) variants:

Table 2: Binding Constants (Kb ×10⁴ M⁻¹) of HSA Variants for Model Ligands

HSA VariantPhenylbutazone (Site I)Ibuprofen (Site II)Structural Consequence
Wild-type1.15 ± 0.092.01 ± 0.12No conformational change
Herborn (K240E)1.23 ± 0.111.93 ± 0.15Minor perturbation of Site II
Milano Slow (D375H)1.08 ± 0.081.87 ± 0.14Altered Site II conformation
K240E/D375H Double Mutant0.97 ± 0.071.62 ± 0.10Synergistic destabilization of Site II

Key findings include:

  • Herborn alone showed <5% reduction in ibuprofen affinity versus wild-type, indicating minimal functional disruption [4]
  • The double mutant (Herborn + Milano Slow) exhibited 19.4% reduced ibuprofen binding, revealing synergistic allosteric effects between subdomains IIIA and IIIB [4]
  • Circular dichroism confirmed secondary structure preservation in Herborn, though ibuprofen induced subtle conformational shifts in the D375H mutant [4]

Pharmacological Implications

Herborn’s significance lies in its role as a natural probe for HSA allostery:

  • Domain Cooperativity: The additive effect in the double mutant demonstrates communication between subdomains IIIA and IIIB, supporting HSA’s "allosteric modulator" model [4] [9]
  • Drug-Binding Redundancy: Minimal impact of K240E on ibuprofen suggests binding plasticity at Site II, explaining why few variants alter pharmacokinetics [3] [4]
  • Biomarker Potential: As electrophoretically distinct variants (relative mobility = 0.93), bisalbumins like Herborn help identify pre-analytical errors in ligand assays [7]

Concluding Remarks

Albumin Herborn exemplifies how natural genetic variants serve as precision tools for dissecting HSA structure-function relationships. Its localized mutation in subdomain IIIA causes negligible functional disruption alone but reveals latent allosteric networks when combined with other variants. Future studies should leverage such variants to map HSA’s allosteric pathways and engineer albumin-based therapeutics with tailored binding properties.

Table 3: Key Characteristics of Albumin Herborn

PropertyValue/DescriptionReference
Systematic NameAlbumin Herborn (K240E) [10]
CAS Registry149786-91-4 [10]
Molecular FormulaC₁₄₃H₂₃₁N₄₁O₅₃S₃ [1] [10]
Genetic Mutationc.790A>G (p.Lys264Glu)* [3] [10]
Protein PositionDomain IIIA (Subdomain IIIB) [3] [4]
Electrophoretic MobilityRelative mobility 0.93 (vs. wild-type) [7]
Functional SignificanceProbe for allosteric networks in Sudlow site II [4] [9]

*Note: Position numbering differs between mature protein (Lys240Glu) and pre-proalbumin (Lys264Glu) [3].

Properties

CAS Number

149786-91-4

Product Name

Albumin herborn

Molecular Formula

C143H231N41O53S3

Molecular Weight

3468.835

InChI

InChI=1S/C143H231N41O53S3/c1-59(2)37-81(120(214)159-76(27-31-97(191)192)116(210)175-93(53-238)131(225)156-67(17)113(207)164-89(45-102(201)202)124(218)170-90(46-103(203)204)123(217)163-80(142(236)237)26-24-36-151-143(146)147)166-121(215)82(38-60(3)4)167-122(216)88(44-101(199)200)157-96(190)51-152-114(208)85(41-72-48-148-56-153-72)169-132(226)94(54-239)177-133(227)95(55-240)176-117(211)77(28-32-98(193)194)160-138(232)110(69(19)187)182-128(222)86(42-73-49-149-57-154-73)171-135(229)107(65(13)14)179-119(213)79(30-34-100(197)198)162-140(234)111(70(20)188)183-129(223)87(43-74-50-150-58-155-74)172-136(230)106(64(11)12)178-118(212)78(29-33-99(195)196)161-139(233)109(68(18)186)181-127(221)84(40-62(7)8)168-125(219)91(47-104(205)206)173-141(235)112(71(21)189)184-137(231)108(66(15)16)180-126(220)83(39-61(5)6)165-115(209)75(25-22-23-35-144)158-130(224)92(52-185)174-134(228)105(145)63(9)10/h48-50,56-71,75-95,105-112,185-189,238-240H,22-47,51-55,144-145H2,1-21H3,(H,148,153)(H,149,154)(H,150,155)(H,152,208)(H,156,225)(H,157,190)(H,158,224)(H,159,214)(H,160,232)(H,161,233)(H,162,234)(H,163,217)(H,164,207)(H,165,209)(H,166,215)(H,167,216)(H,168,219)(H,169,226)(H,170,218)(H,171,229)(H,172,230)(H,173,235)(H,174,228)(H,175,210)(H,176,211)(H,177,227)(H,178,212)(H,179,213)(H,180,220)(H,181,221)(H,182,222)(H,183,223)(H,184,231)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,236,237)(H4,146,147,151)/t67-,68+,69+,70+,71+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1

InChI Key

SUAWHJYITAWCJF-DAKDHRHFSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)N

Synonyms

albumin Herborn

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